(R)-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol
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Overview
Description
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol typically involves the sulfonylation (tosylation) of the corresponding alcohol. This process can be carried out using toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually performed at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of ®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and have similar reactivity.
Alkylbenzenesulfonates: These are structurally related and have comparable chemical properties
Uniqueness
®-2,3-Dimethyl1-(4-methylbenzenesulfonate)-1,3-butanediol is unique due to its specific stereochemistry and the presence of both aliphatic and aromatic components.
Properties
Molecular Formula |
C13H20O4S |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2,3-dimethylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3/t11-/m1/s1 |
InChI Key |
PYQROWINYGUXKF-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)C(C)(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O |
Origin of Product |
United States |
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